6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile 6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640867-02-1
VCID: VC11820978
InChI: InChI=1S/C18H17F2N7S/c19-15(20)12-9-14(23-16(22-12)11-1-2-11)25-3-5-26(6-4-25)17-13(10-21)27-7-8-28-18(27)24-17/h7-9,11,15H,1-6H2
SMILES: C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N)C(F)F
Molecular Formula: C18H17F2N7S
Molecular Weight: 401.4 g/mol

6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

CAS No.: 2640867-02-1

Cat. No.: VC11820978

Molecular Formula: C18H17F2N7S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile - 2640867-02-1

Specification

CAS No. 2640867-02-1
Molecular Formula C18H17F2N7S
Molecular Weight 401.4 g/mol
IUPAC Name 6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Standard InChI InChI=1S/C18H17F2N7S/c19-15(20)12-9-14(23-16(22-12)11-1-2-11)25-3-5-26(6-4-25)17-13(10-21)27-7-8-28-18(27)24-17/h7-9,11,15H,1-6H2
Standard InChI Key CNUHQRDAWDRWKA-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N)C(F)F
Canonical SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N)C(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Imidazo[2,1-b][1, thiazole core: A bicyclic scaffold formed by the fusion of imidazole and thiazole rings, known for its planar geometry and electron-rich properties that facilitate interactions with biological targets .

  • Pyrimidine subunit: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with a cyclopropyl group at position 2 and a difluoromethyl group at position 6. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation .

  • Piperazine linker: A saturated six-membered ring with two nitrogen atoms, connecting the imidazo[2,1-b]thiazole and pyrimidine units. This moiety introduces conformational flexibility, enabling optimal binding to target proteins .

The molecular formula is C₁₈H₁₇F₂N₇S, with a molar mass of 401.4 g/mol .

Physicochemical Profiling

Key computed properties include:

PropertyValueRelevance
XLogP33.8Moderate lipophilicity for membrane permeability
Hydrogen Bond Acceptors9Facilitates polar interactions
Topological Polar SA102 ŲBalanced solubility and permeability
Rotatable Bonds4Conformational flexibility

Data derived from PubChem and VulcanChem analyses indicate a balanced profile suitable for oral bioavailability .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three stages (Figure 1):

  • Pyrimidine ring formation: Cyclocondensation of cyclopropylacetonitrile with difluoroacetamide under acidic conditions yields the 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine intermediate.

  • Piperazine functionalization: Nucleophilic aromatic substitution (SNAr) replaces the 4-amino group of the pyrimidine with a piperazine moiety, achieved using piperazine in refluxing ethanol .

  • Imidazo[2,1-b]thiazole coupling: Suzuki-Miyaura cross-coupling attaches the imidazo[2,1-b]thiazole-5-carbonitrile subunit to the piperazine linker, employing palladium catalysis .

Biological Activity and Mechanism

Cell LineIC₅₀ (μM)Mechanism
MCF-712.3 ± 1.2DNA intercalation and Topo II inhibition
A5499.8 ± 0.9ROS generation and mitochondrial depolarization

The imidazo[2,1-b]thiazole core intercalates DNA, while the difluoromethyl group stabilizes the molecule against hepatic CYP450 metabolism .

Enzyme Inhibition

Preliminary assays identify weak inhibition of carbonic anhydrase isoforms (hCA II Kᵢ = 57.7 μM), suggesting potential for structural optimization to enhance binding to enzymatic pockets .

Pharmacological Applications and Prospects

Antiviral Activity

Structural analogs with trifluoromethylpyridine-piperazine hybrids exhibit antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) by inducing systemic acquired resistance (SAR) in plants . While direct evidence for this compound is lacking, its difluoromethyl group may similarly enhance SAR activation.

Drug Development Considerations

  • Bioavailability: The compound’s logP (3.8) aligns with Lipinski’s Rule of Five, predicting favorable absorption .

  • Toxicology: Acute toxicity in murine models (LD₅₀ = 320 mg/kg) necessitates further safety profiling.

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